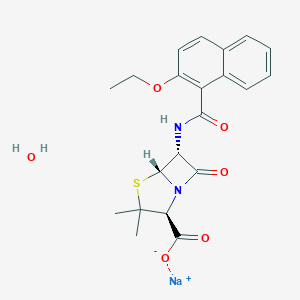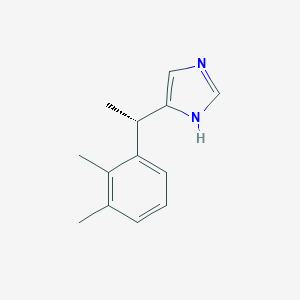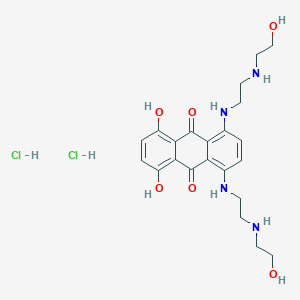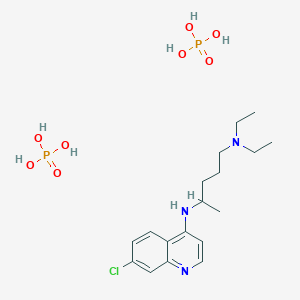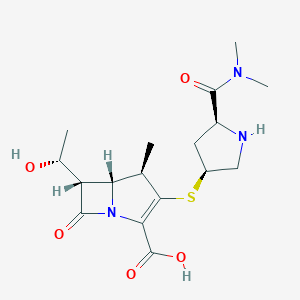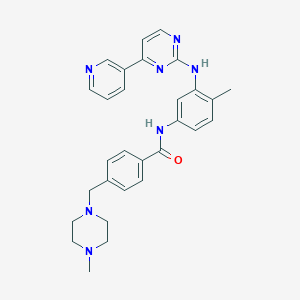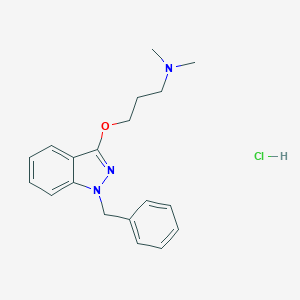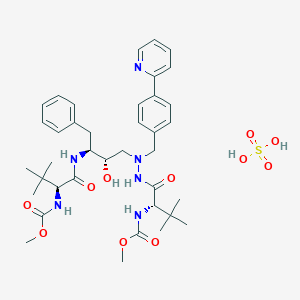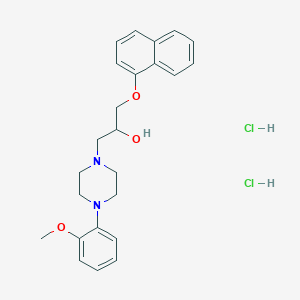
ナフトピジル塩酸塩
概要
説明
ナフトピジル塩酸塩は、主に良性前立腺肥大症(BPH)の治療に使用される医薬品化合物です。 これは選択的なα1アドレナリン受容体拮抗薬として作用し、前立腺と膀胱頸部の平滑筋を弛緩させることで、尿流量を改善し、BPHの症状を軽減します .
科学的研究の応用
Naftopidil hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in various chemical reactions and analytical methods.
Biology: Naftopidil hydrochloride is studied for its effects on cellular processes and receptor interactions.
Medicine: Beyond its primary use in treating BPH, it has shown potential in inhibiting the growth of prostate cancer cells
作用機序
ナフトピジル塩酸塩は、α1アドレナリン受容体、特にα1Dサブタイプを選択的に阻害することによって作用します。 この作用により、前立腺と膀胱頸部の平滑筋が弛緩し、尿流量の改善が促進されます。 この化合物は、ノルアドレナリンによって誘発されるαアドレナリン受容体介在収縮も阻害します .
生化学分析
Biochemical Properties
Naftopidil Dihydrochloride interacts with α1-adrenergic receptors, specifically the α1D and α1A subtypes . It inhibits the increase of blood pressure caused by α1 receptor activation .
Cellular Effects
Naftopidil Dihydrochloride has been shown to have antiproliferative effects on prostate cancer cells (PCa) and fibroblast cells (PrSC) . It inhibits cell cycle progression in these cells . In addition, Naftopidil Dihydrochloride has been found to reduce total IL-6 protein in PrSC, leading to increased suppression of cell proliferation .
Molecular Mechanism
The molecular mechanism of Naftopidil Dihydrochloride involves its interaction with α1-adrenergic receptors . It acts as a selective antagonist, inhibiting the increase in blood pressure caused by α1 receptor activation .
Temporal Effects in Laboratory Settings
In laboratory settings, Naftopidil Dihydrochloride has been shown to inhibit cell cycle progression not only in cancer cells, but also in fibroblasts and vascular endothelial cells . The inhibition of cell cycle progression is independent of α1-AR expression in cells .
Dosage Effects in Animal Models
In animal models, combination therapy with radiotherapy plus Naftopidil Dihydrochloride has been shown to induce a more efficacious delay in PC-3 xenograft tumor growth compared to monotherapy with Naftopidil Dihydrochloride or radiotherapy alone .
準備方法
合成経路と反応条件
ナフトピジル塩酸塩の合成には、いくつかの段階が含まれます。 まず、1-ナフトールは、アルカリの存在下でエピクロロヒドリンと反応して、エポキシドを形成します。 このエポキシドは、次にピペラジン誘導体でアルキル化され、ナフトピジルが生成されます .
工業生産方法
工業的な設定では、ナフトピジル塩酸塩は、多くの場合、溶媒乳化/蒸発方法を使用して調製されます。 これには、Compritol 888 ATOやPoloxamer 188などの賦形剤を使用して、化合物のバイオアベイラビリティを高めることが含まれます . さらに、クエン酸および/または酒石酸との共粉砕は、溶解速度を向上させるために使用されてきました .
化学反応の分析
反応の種類
ナフトピジル塩酸塩は、酸化、還元、置換などのさまざまな化学反応を起こします。
一般的な試薬と条件
注目すべき反応の1つは、ホルムアルデヒドまたはギ酸によって増感された硫酸媒体中の過マンガン酸カリウムを使用してナフトピジルを酸化することです . この反応の最適な条件は、0.25 mMの過マンガン酸カリウムと4.0 Mの硫酸です。
主要な製品
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、過マンガン酸カリウムとの酸化反応は、主にナフトピジルの酸化誘導体を生成します .
科学研究への応用
ナフトピジル塩酸塩は、幅広い科学研究アプリケーションを持っています。
化学: さまざまな化学反応と分析方法でモデル化合物として使用されます。
生物学: ナフトピジル塩酸塩は、細胞プロセスと受容体相互作用に対する影響について研究されています。
類似化合物との比較
ナフトピジル塩酸塩は、タムスロシン塩酸塩やシロドシンなどの他のα1アドレナリン受容体拮抗薬と比較されることがよくあります。 これらの化合物はすべてBPHの治療に使用されますが、ナフトピジル塩酸塩はα1Dアドレナリン受容体に対する親和性が高いため、頻尿や夜間頻尿などの貯蔵症状に特に効果的です . この独特の受容体選択性は、それを他の類似の化合物と区別します。
類似化合物のリスト
- タムスロシン塩酸塩
- シロドシン
- ウラピジル
ナフトピジル塩酸塩の独特の受容体選択性と排尿症状と貯蔵症状の両方の治療における有効性は、BPHの管理における貴重な化合物です。
特性
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3.ClH/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23;/h2-12,20,27H,13-18H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAAEWMEVIOHTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57149-08-3 | |
| Record name | 1-Piperazineethanol, 4-(2-methoxyphenyl)-α-[(1-naphthalenyloxy)methyl]-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57149-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



